molecular formula C14H12F4N2O2 B2611838 N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide CAS No. 1607027-84-8

N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide

Cat. No.: B2611838
CAS No.: 1607027-84-8
M. Wt: 316.256
InChI Key: OSRQGWFIJMZUBH-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide is a synthetic organic compound with the molecular formula C13H14FN3O It is known for its unique chemical structure, which includes a cyanocyclobutyl group, difluoromethoxy group, and difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocyclobutyl Intermediate: Cyclobutanone is reacted with sodium cyanide or trimethylsilyl cyanide to form the cyanocyclobutyl intermediate.

    Introduction of the Difluoromethoxy Group: The intermediate is then reacted with a difluoromethoxy reagent under appropriate conditions to introduce the difluoromethoxy group.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2,6-difluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and cyanocyclobutyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
  • (1-Cyanocyclobutyl)methyl 4-methylbenzene-1-sulfonate

Uniqueness

N-(1-Cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide stands out due to its combination of a cyanocyclobutyl group and difluoromethoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(difluoromethoxy)-2,6-difluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O2/c1-20(14(7-19)5-2-6-14)12(21)10-8(15)3-4-9(11(10)16)22-13(17)18/h3-4,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRQGWFIJMZUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1F)OC(F)F)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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